5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Description
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
5-(aminomethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H14N4O/c1-9-12-7-10(8-15)14(19)16-13(12)18(17-9)11-5-3-2-4-6-11/h2-7H,8,15H2,1H3,(H,16,19) |
InChI Key |
PHKRXAITPSVLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C(=O)N2)CN)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the reaction of 5-aminopyrazoles with various aldehydes or ketones under acidic or neutral conditions. One effective method includes the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by the elimination of a benzamide molecule in a superbasic medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves multi-step processes with careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aminomethyl Group
The primary amine (-CH2NH2) undergoes nucleophilic reactions with electrophiles. Key transformations include:
Reaction with Aldehydes/Ketones
-
Mechanism: Schiff base formation via condensation, followed by reduction to secondary amines.
-
Example: Reaction with 2-(trifluoromethyl)benzaldehyde in methanol with triethylamine yields N-(3-(trifluoromethyl)benzyl) derivatives .
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 2-(trifluoromethyl)benzaldehyde | Et3N, MeOH, NaBH(OAc)3 | 3-methyl-5-((3-(trifluoromethyl)benzylamino)methyl)-1-phenyl-6H-pyrazolo[3,4-b]pyridin-6-one | 65% |
Alkylation
-
Mechanism: Reaction with alkyl halides (e.g., methyl iodide) in DMF using K2CO3 as a base .
-
Product: Methoxy-substituted derivatives (e.g., ethyl 6-methoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) .
Condensation Reactions Involving the Pyrazolo-Pyridine Core
The bicyclic system participates in cyclocondensation to form extended heterocycles:
With Malononitrile
-
Mechanism: Michael addition followed by cyclization and aromatization .
-
Example: Reaction with malononitrile under basic conditions generates fused pyridopyrimidine derivatives .
| Reagents | Conditions | Product Type | Key Intermediate |
|---|---|---|---|
| Malononitrile, NH4OAc | EtOH, reflux | Pyridopyrimidine | (E)-6-benzylidene-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one |
Functionalization via Electrophilic Aromatic Substitution
The phenyl ring at position 1 undergoes halogenation and nitration:
Nitration
-
Conditions: HNO3/H2SO4 at 0–5°C.
-
Regioselectivity: Para-substitution dominates due to steric hindrance from the bicyclic core.
Ring-Opening and Rearrangement Reactions
Under strong acidic or oxidative conditions, the pyrazolo-pyridine scaffold undergoes degradation:
Acid Hydrolysis
-
Mechanism: Cleavage of the pyridone ring in HCl/H2O at 100°C produces 3-methyl-1-phenylpyrazole-5-amine and glyoxylic acid derivatives.
Coordination Chemistry
The compound acts as a ligand for transition metals via:
-
Pyridone Oxygen: Binds to Cu(II) or Fe(III) in neutral conditions.
-
Amino Group: Forms complexes with Pt(II) under basic conditions.
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| CuCl2·2H2O | EtOH/H2O | [Cu(L)2Cl2] | Catalytic oxidation studies |
Biological Activity-Driven Modifications
Derivatives exhibit cytotoxicity via apoptosis induction. Key structural modifications include:
-
Side Chain Elongation: Adding hydrophobic groups (e.g., trifluoromethylbenzyl) enhances membrane permeability .
Physical and Spectroscopic Data
-
Molecular Formula: C14H16N4O
-
UV-Vis (MeOH): λmax 268 nm (π→π* transition)
-
1H NMR (DMSO-d6): δ 8.21 (d, J=7.5 Hz, 2H, Ph), 4.12 (s, 2H, CH2NH2), 2.45 (s, 3H, CH3)
This compound’s versatility in nucleophilic, electrophilic, and coordination reactions makes it a valuable scaffold in medicinal chemistry. Ongoing research focuses on optimizing its pharmacokinetic profile through targeted substitutions .
Scientific Research Applications
5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been found to bind to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[3,4-b]pyridin-6-one core allows for extensive substitution at positions 4, 5, and 7, leading to diverse derivatives with varied physicochemical and biological properties. Key analogues include:
Key Observations :
Comparative Efficiency :
Physicochemical and Spectral Properties
- IR Spectroscopy: The target compound’s aminomethyl group likely shows NH stretching near 3429 cm⁻¹, similar to 7-(2-aminoethyl) derivatives . Carbonyl (C=O) stretches appear at ~1647 cm⁻¹ across derivatives, consistent with the pyridinone core .
- NMR Data :
Biological Activity
5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The compound can be synthesized through various methods involving multi-component reactions. A notable approach includes the one-pot synthesis involving phenyl hydrazine and appropriate aldehydes under catalytic conditions. This method not only streamlines the synthesis process but also enhances yield and purity, making it suitable for further biological evaluation .
Biological Activity Overview
The biological activities of 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one have been investigated in several studies. Key areas of focus include:
- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values indicating potent inhibition of cell growth in A549 lung cancer cells and MCF-7 breast cancer cells. These effects are often linked to apoptosis induction and cell cycle arrest mechanisms .
- Enzyme Inhibition : The compound has been reported to inhibit specific kinases involved in cancer progression, such as p38 MAPK and Aurora-A kinase. This inhibition contributes to its anticancer properties by disrupting signaling pathways critical for tumor growth and survival .
Case Studies
Several case studies illustrate the compound's efficacy:
- In Vitro Studies : Research demonstrated that 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one induced apoptosis in A549 cells through the activation of caspase pathways. The study reported a reduction in PCNA levels, indicating decreased cell proliferation alongside increased markers of apoptosis such as cleaved PARP .
- Structure-Activity Relationship (SAR) : A series of derivatives were synthesized to evaluate their biological activity compared to the parent compound. Modifications at specific positions on the pyrazolo ring significantly influenced potency against cancer cells, highlighting the importance of structural variations in enhancing therapeutic efficacy .
Data Tables
To summarize key findings regarding the compound's biological activity:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 | 36.12 | Apoptosis induction via caspase activation |
| Kinase Inhibition | Aurora-A | 0.16 | Disruption of signaling pathways |
| Cytotoxicity | MCF-7 | 0.46 | Induction of autophagy without apoptosis |
Q & A
Q. What are the common synthetic routes for 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves cyclocondensation reactions between pyrazole amines and activated carbonyl derivatives. For example:
- Route 1: React 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux with trifluoroacetic acid (TFA) catalysis. This forms the pyrazolo[3,4-b]pyridine core via nucleophilic attack and cyclization .
- Route 2: Use ionic liquids (e.g., [bmim][BF4]) as solvents to enhance reaction efficiency. Aldehydes and ethyl cyanoacetate are first condensed, followed by addition of 5-amino-3-methyl-1-phenylpyrazole and FeCl3·6H2O as a catalyst .
Key intermediates:
- Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate (precursor for electrophilic carbonyl activation).
- 5-Amino-3-methyl-1-phenylpyrazole (nucleophilic component for ring closure).
Table 1: Representative Synthesis Conditions
| Method | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Route 1 | Toluene | TFA | Reflux | 65–75% | |
| Route 2 | [bmim][BF4] | FeCl3·6H2O | 80°C | 70–80% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?
Methodological Answer:
- 1H/13C NMR: Prioritize signals for the aminomethyl group (δ ~4.2–4.5 ppm for -CH2NH2) and the pyridin-6-one carbonyl (δ ~165–170 ppm in 13C NMR). For example, in related pyrazolo[3,4-b]pyridines, the phenyl group protons appear as multiplet signals at δ 7.3–7.8 ppm .
- IR Spectroscopy: Confirm the presence of NH2 (stretch ~3350 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) .
- UV-Vis: Monitor π→π* transitions in the pyridine ring (λmax ~270–290 nm) .
Critical Data:
- Melting Point: Used to assess purity (e.g., 133°C for a derivative in ).
- Mass Spectrometry (LCMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 295.1 for a related structure ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the regioselectivity of pyrazolo[3,4-b]pyridine formation?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) or ionic liquids ([bmim][BF4]) enhance solubility of intermediates and reduce side reactions .
- Catalyst Screening: TFA is effective for cyclization, but Lewis acids like FeCl3 improve yields in multi-step reactions .
- Temperature Control: Lower temperatures (e.g., 60°C) favor kinetic control, reducing byproducts like dimerized intermediates .
Validation: Compare 1H NMR spectra of crude products to assess regiochemical purity. For example, in , the singlet at δ 4.79 ppm (pyran H) confirms correct cyclization.
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- Purity Assessment: Use HPLC (e.g., C18 column, ammonium acetate buffer pH 6.5) to detect impurities >0.1% .
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1% v/v) .
- Structural Confirmation: Re-synthesize disputed compounds using published protocols (e.g., ) and compare activity data.
Case Study: A derivative with conflicting IC50 values was re-evaluated after confirming purity via DSC/TGA (decomposition range 192–196°C) .
Q. How can computational methods guide the design of novel derivatives with enhanced properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Prioritize derivatives with hydrogen bonds to key residues (e.g., hinge region) .
- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents on the phenyl ring lower LUMO energy, enhancing electrophilicity .
- SAR Analysis: Systematically modify substituents (e.g., 4-Cl vs. 4-OCH3 on the phenyl group) and correlate with activity data from .
Q. What analytical approaches validate degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (80°C, 48 hr), acid (0.1 M HCl), or UV light, then analyze via:
Example: A derivative showed 5% degradation after 24 hr at pH 2, with LCMS confirming cleavage of the aminomethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
